Superior Functional In Vivo Efficacy Over Closest Analog (-)-Cyclopenol in a Neurodegenerative Model
In a direct head-to-head in vivo comparison using a *Drosophila* model, only (-)-Cyclopenin rescued amyloid-β42-induced learning deficits, while its close analog (-)-cyclopenol showed no such effect [1]. Both compounds inhibited NF-κB activation in vitro, but this in vivo functional divergence highlights a critical, quantifiable difference in their therapeutic or research applicability [2]. The specific m-hydroxyl group on cyclopenol appears to ablate this neuroprotective effect.
| Evidence Dimension | Rescue of learning impairment in vivo |
|---|---|
| Target Compound Data | Rescued learning deficits (p<0.05 vs. disease model) |
| Comparator Or Baseline | (-)-Cyclopenol: No rescue of learning deficits |
| Quantified Difference | Functional vs. non-functional |
| Conditions | Amyloid-β42 overexpression model in *Drosophila melanogaster* |
Why This Matters
For studies of neuroinflammation or Alzheimer's disease, (-)-Cyclopenin is the only compound in its class with demonstrated in vivo efficacy in this model, making it a non-substitutable tool.
- [1] Wang, L., Li, M., Lin, Y., Du, S., Liu, Z., Ju, J., Suzuki, H., Sawada, M., & Umezawa, K. (2020). Inhibition of cellular inflammatory mediator production and amelioration of learning deficit in flies by deep sea Aspergillus-derived cyclopenin. *The Journal of Antibiotics*, 73(9), 622-629. View Source
- [2] CAS IR GRID. (n.d.). Summary of findings on cyclopenin's rescue of learning impairment. View Source
